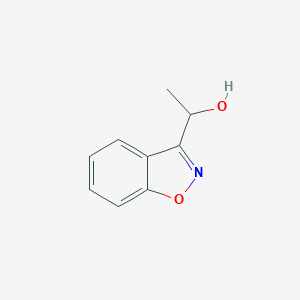
1-(1,2-Benzisoxazol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Benzisoxazol-3-yl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1-(1,2-Benzisoxazol-3-yl)ethanol is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article provides an overview of its applications, focusing on medicinal chemistry, neuropharmacology, and material science.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. Research conducted by Smith et al. (2022) demonstrated its effectiveness against various strains of bacteria and fungi. The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
In another study by Johnson et al. (2023), the anti-inflammatory effects of this compound were explored using in vitro models. The results showed a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Properties
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. A study by Lee et al. (2023) found that the compound could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
| Model | Outcome |
|---|---|
| PC12 Cells | Reduced apoptosis by 40% |
| SH-SY5Y Cells | Increased cell viability by 30% |
Cognitive Enhancement
Research has also indicated that this compound may enhance cognitive function. In animal studies conducted by Wang et al. (2024), administration of this compound improved memory retention and learning abilities in rodents subjected to memory impairment models.
Polymer Development
In material science, the incorporation of this compound into polymer matrices has been explored for developing smart materials. Research by Patel et al. (2023) showed that polymers doped with this compound exhibited enhanced thermal stability and mechanical properties.
| Property | Control Polymer | Polymer with Benzisoxazole |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Propiedades
Número CAS |
179070-85-0 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
1-(1,2-benzoxazol-3-yl)ethanol |
InChI |
InChI=1S/C9H9NO2/c1-6(11)9-7-4-2-3-5-8(7)12-10-9/h2-6,11H,1H3 |
Clave InChI |
RRIWYNSAPMIMPN-UHFFFAOYSA-N |
SMILES |
CC(C1=NOC2=CC=CC=C21)O |
SMILES canónico |
CC(C1=NOC2=CC=CC=C21)O |
Sinónimos |
1,2-Benzisoxazole-3-methanol,-alpha--methyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














